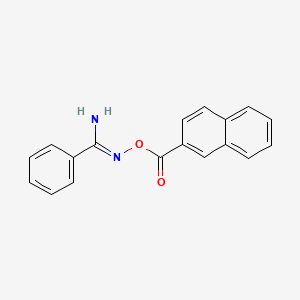![molecular formula C15H10F3N5O B5755782 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that features a tetrazole ring and a trifluoromethyl group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . This method is simple and environmentally benign, providing the desired product in moderate-to-good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound shares a similar structure but features a triazole ring instead of a tetrazole ring.
3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones: These compounds also contain trifluoromethyl groups and are used in similar applications.
Uniqueness
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its tetrazole ring and trifluoromethyl group, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(8-11)20-14(24)10-4-6-13(7-5-10)23-9-19-21-22-23/h1-9H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJMZXQECMNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)

![6-(4-methylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
![2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B5755748.png)


![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)



